Product packaging for Bromhexine(1+)(Cat. No.:)

Bromhexine(1+)

Cat. No.: B1230533
M. Wt: 377.14 g/mol
InChI Key: OJGDCBLYJGHCIH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Bromhexine(1+) is the cationic active moiety of the well-established mucolytic agent bromhexine. This compound is supplied for research purposes to investigate its multifaceted pharmacological mechanisms and potential applications beyond its traditional respiratory indications. The primary and most well-researched mechanism of Bromhexine(1+) is its mucolytic activity. It works by depolymerizing and breaking down the complex mucopolysaccharide fibers present in sputum, specifically stimulating the production of sialomucin over fucosialomucin . This action significantly reduces the viscosity and elasticity of mucus, facilitating its clearance from the airways. Furthermore, it stimulates the serous cells in the respiratory tract, leading to an increased output of a thinner, more hydrous secretion, and enhances the rhythmic activity of the cilia, improving overall mucociliary transport . In addition to its secretolytic properties, Bromhexine(1+) has been identified as a potent inhibitor of the transmembrane serine protease 2 (TMPRSS2) . TMPRSS2 is a host cell protein that is critical for the proteolytic priming of the spike protein of certain viruses, including SARS-CoV-2, facilitating viral entry into human cells. This inhibition makes Bromhexine(1+) a valuable tool compound for researching host-directed antiviral strategies . Emerging preclinical research also suggests a wider pharmacological profile for Bromhexine(1+) and its metabolite, ambroxol. These properties include action as a neuronal voltage-gated sodium and calcium channel blocker, which is being explored in models of neuropathic pain . Research is also ongoing into its potential anti-inflammatory and antioxidant effects, which may be relevant for conditions like inflammatory bowel disease . A highly promising area of investigation is the role of Bromhexine(1+) and ambroxol in lysosomal function and neurodegenerative diseases. Studies indicate it may act as a chaperone for glucocerebrosidase (GCase), an enzyme whose deficiency is a major genetic risk factor for Parkinson's disease. This activity promotes the trafficking of the enzyme to lysosomes and reduces the accumulation of pathological proteins like α-synuclein, positioning Bromhexine(1+) as a key molecule in neurorestorative research . Researchers can utilize Bromhexine(1+) to explore these diverse pathways, including mucolytic mechanisms, antiviral targeting, ion channel physiology, and lysosomal biology in model systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21Br2N2+ B1230533 Bromhexine(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21Br2N2+

Molecular Weight

377.14 g/mol

IUPAC Name

(2-amino-3,5-dibromophenyl)methyl-cyclohexyl-methylazanium

InChI

InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3/p+1

InChI Key

OJGDCBLYJGHCIH-UHFFFAOYSA-O

SMILES

C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2

Canonical SMILES

C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Modification of Bromhexine 1+

Established Synthetic Pathways for Bromhexine(1+) Precursors

The traditional synthesis of Bromhexine (B1221334) relies on the availability of key precursors, which can be prepared through several established methods.

Reductive Amination Approaches in Bromhexine Synthesis

Reductive amination is a cornerstone in the synthesis of Bromhexine. A prominent method involves the one-step reductive amination of 2-amino-3,5-dibromo benzaldehyde (B42025) with N-methylcyclohexylamine. google.com This reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride (B1222165), and a catalyst. google.com This approach is favored for its efficiency, often proceeding under mild conditions and reducing the number of intermediate steps.

Another pathway starts with 2-nitro bromobenzyl derivatives. These compounds undergo amination with N-methylcyclohexylamine, followed by the reduction of the nitro group to an amine using methods like Raney nickel-catalyzed hydrogenation. quickcompany.in However, this route can involve toxic reagents like hydrazine (B178648) hydrate.

A further variation of reductive amination has been explored using a titanate ester, which reacts in situ with 2-amino-3,5-dibromo-benzaldehyde and N-methylcyclohexylamine to form a transient intermediate that is then reduced. google.com

Utilization of 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine

The reaction between 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine is a critical step in many synthetic routes to Bromhexine. google.compatsnap.com In one-step syntheses, these two compounds are reacted directly in the presence of a reducing agent and a catalyst to yield Bromhexine free base, which is then typically converted to its hydrochloride salt. google.com

The reaction conditions for this process have been optimized to improve yield and purity. For instance, the use of a sulfonic acid type catalyst, Amberlyst 15(H), with sodium borohydride as the reducing agent in tetrahydrofuran (B95107) (THF) has been shown to be effective. google.com Another method employs anhydrous formic acid in N,N-dimethylformamide at elevated temperatures. patsnap.com The resulting Bromhexine free base is subsequently treated with a hydrogen chloride solution to form the hydrochloride salt. patsnap.com

Development of Novel Synthetic Routes and Intermediates

Preparation of Bromhexine(1+) Intermediates (e.g., 2,4-dibromo-6-chloromethyl aniline)

A key intermediate in some synthetic routes is 2,4-dibromo-6-chloromethyl aniline (B41778). patsnap.compatsnap.comgoogle.com This compound can be synthesized from 2-amino-3,5-dibromobenzyl alcohol through a chlorination reaction. patsnap.compatsnap.com The synthesis typically starts with the reduction of 2-amino-3,5-dibromo benzaldehyde to 2-amino-3,5-dibromobenzyl alcohol using a reducing agent like sodium borohydride. patsnap.compatsnap.com The resulting alcohol is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 2,4-dibromo-6-chloromethyl aniline. patsnap.compatsnap.comgoogle.com

An alternative approach to a similar intermediate involves the direct halomethylation of 2,4-dibromoaniline (B146533) with formaldehyde (B43269) or paraformaldehyde and a halogen acid. google.com

IntermediatePrecursor(s)Reagent(s)
2-amino-3,5-dibromobenzyl alcohol2-amino-3,5-dibromo benzaldehydeSodium borohydride patsnap.compatsnap.com
2,4-dibromo-6-chloromethyl aniline2-amino-3,5-dibromobenzyl alcoholThionyl chloride (SOCl₂) patsnap.compatsnap.comgoogle.com
2-halomethyl-4,6-dibromoaniline2,4-dibromoaniline, Formaldehyde/ParaformaldehydeHalogen acid google.com

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and catalyst systems is crucial for enhancing the yield, purity, and environmental friendliness of Bromhexine synthesis.

For the reductive amination of 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine, the use of a sulfonic acid catalyst like Amberlyst® 15(H) in tetrahydrofuran (THF) at room temperature (25–30°C) offers advantages such as mild reaction conditions and catalyst recyclability. Another optimized process involves using 5% palladium on carbon as a catalyst with anhydrous formic acid in N,N-dimethylformamide at 100-110°C, achieving high yields and purity. patsnap.com

In the synthesis of the intermediate 2,4-dibromo-6-chloromethyl aniline, the chlorination of 2-amino-3,5-dibromobenzyl alcohol with thionyl chloride requires careful temperature control, typically between 0-40°C. google.com The subsequent amination reaction with N-methylcyclohexylamine is often performed at temperatures below 65°C. google.comgoogle.com The molar ratio of the reactants has also been optimized to maximize yield and minimize impurities. google.comgoogle.com For purification, recrystallization from solvents like methanol (B129727) is often employed. patsnap.comgoogle.com

Reaction StepCatalyst/ReagentSolventTemperatureYield/Purity
Reductive AminationAmberlyst® 15(H), Sodium borohydrideTetrahydrofuran (THF)25–30°C48% final yield
Reductive Amination5% Palladium on carbon, Anhydrous formic acidN,N-dimethylformamide100-110°C92.3% yield, 99.3% HPLC purity patsnap.com
ChlorinationThionyl chloride (SOCl₂)Tetrahydrofuran (THF)0–40°C88–91% intermediate yield google.com
AminationN-methylcyclohexylamine-< 65°C-

Derivatization Strategies and Prodrug Design for Physicochemical Property Modulation

To improve the physicochemical properties of Bromhexine, such as solubility, derivatization and prodrug strategies are being investigated. researchgate.netnih.gov A prodrug is a modified form of a drug that, after administration, is converted within the body to the active parent drug. nih.gov

One approach involves the synthesis of amino acid prodrugs of Bromhexine. researchgate.net These are typically prepared by reacting Bromhexine with a protected amino acid, followed by deprotection. researchgate.net For example, reacting Bromhexine with a tert-butoxycarbonyl (Boc) protected amino acid and then removing the Boc group with trifluoroacetic acid can yield the amino acid prodrug. researchgate.net Studies have shown that such prodrugs can exhibit improved solubility compared to the parent drug. researchgate.net For instance, 2-N-L-alanyl-bromhexine hydrochloride was found to be less lipophilic and showed better solubility and stability. researchgate.net

Synthesis of Amino Acid Prodrugs for Enhanced Solubility and Stability

A significant challenge with bromhexine is its poor solubility, which can affect its formulation and bioavailability. nih.gov To address this, researchers have synthesized amino acid prodrugs of bromhexine hydrochloride. nih.govresearchgate.net The general synthetic method involves a two-step process. First, bromhexine is reacted with a tert-butoxycarbonyl (Boc) protected amino acid. nih.govresearchgate.net In the second step, the Boc protecting group is removed using trifluoroacetic acid to yield the final amino acid prodrug. nih.govresearchgate.net

Studies involving various amino acid prodrugs—specifically those with glycine, alanine, and proline—have been conducted to evaluate their solubility and stability. nih.govresearchgate.net The structures of these synthesized prodrugs were confirmed using NMR, mass, and FTIR spectroscopy. nih.govresearchgate.net The research found that all the synthesized prodrugs exhibited improved solubility compared to the parent drug. nih.gov Among the tested derivatives, 2-N-L-alanyl-bromhexine hydrochloride demonstrated the highest solubility and the most favorable partition coefficient, indicating it was the least lipophilic. nih.govresearchgate.net

Stability studies were performed in various pH buffers, revealing that the prodrugs have maximum stability in acidic conditions and tend to undergo base-catalyzed hydrolysis. nih.govresearchgate.net The rate of hydrolysis varied among the different prodrugs. nih.gov It is concluded that 2-N-L-alanyl-bromhexine hydrochloride not only has better solubility but also exhibits greater stability compared to the other synthesized prodrugs. nih.gov

Prodrug DerivativeKey FindingsRelative Hydrolysis Rate
2-N-L-alanyl-bromhexine hydrochlorideShowed maximum solubility and minimum partition coefficient. nih.govresearchgate.net Considered the most stable of the tested prodrugs. nih.govSlowest
2-N-glycyl-bromhexine hydrochlorideDemonstrated improved solubility over parent compound. nih.govIntermediate
2-N-L-prolyl-bromhexine hydrochlorideDemonstrated improved solubility over parent compound. nih.govFastest

Multicomponent Crystal Engineering and Salt Formation for Solid-State Properties

Crystal engineering and the formation of multicomponent crystals, such as salts and co-crystals, represent another key strategy for improving the solid-state properties of active pharmaceutical ingredients (APIs). nih.gov This approach has been successfully applied to bromhexine to enhance its poor solubility and thermal stability. nih.govnih.gov

Researchers have successfully synthesized and characterized a new fumarate (B1241708) salt of bromhexine using a slow evaporation technique. nih.govnih.gov X-ray single-crystal diffraction analysis confirmed the formation of the salt, revealing that a proton transfer occurs from the fumaric acid to the bromhexine molecule. nih.gov The resulting crystal structure is a monoclinic system, with the basic structural units composed of a protonated, positively charged bromhexine molecule and a deprotonated, negatively charged fumaric acid molecule. google.com These units are held together by N-H⋯O, C-H⋯O, and O-H⋯O hydrogen bonds to form the three-dimensional structure. google.com

Characterization studies demonstrated that the bromhexine fumarate salt has significantly improved properties compared to the parent bromhexine. nih.govnih.govresearchgate.net Specifically, the salt form exhibits greater thermal stability and enhanced solubility in water. nih.govresearchgate.net Furthermore, the bromhexine fumarate crystal form is noted to have good storage stability and is not hygroscopic, which is advantageous for transportation, manufacturing, and formulation processes. google.com

CompoundKey Physicochemical Properties
Bromhexine (Parent)Poor solubility, lower thermal stability. nih.gov
Bromhexine Fumarate (Salt)Improved thermal stability and solubility in water. nih.govnih.govresearchgate.net Non-hygroscopic, good storage stability. google.com

Structure-Activity Relationship Studies of Bromhexine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, which guides the design of new and more potent drugs. researchgate.net While bromhexine is originally a derivative of the plant alkaloid vasicine (B45323), developed for its mucoactive properties, recent SAR studies have explored its potential in other therapeutic areas by creating novel derivatives. scilit.comnih.gov

Molecular Mechanisms and Intermolecular Interactions of Bromhexine 1+

Ligand-Protein Binding Dynamics and Enzymatic Modulation

Inhibition of Transmembrane Serine Protease 2 (TMPRSS2)

Recent research has highlighted Bromhexine(1+) as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme in respiratory viral infections. nih.govdrugbank.com TMPRSS2 is crucial for the priming of viral spike proteins, a necessary step for viral entry into host cells. researchgate.net

Bromhexine (B1221334) hydrochloride has been shown to inhibit the protease activity of TMPRSS2. osf.io Molecular docking studies indicate that bromhexine interacts with the active site of TMPRSS2, specifically forming a hydrogen bond with the Gln438 residue and engaging in several hydrophobic interactions with other residues within the protease. osf.ioclinmedjournals.org This interaction blocks the ability of TMPRSS2 to cleave and activate viral spike proteins, thereby inhibiting viral entry into the cell. researchgate.netclinmedjournals.org In vitro studies have demonstrated that bromhexine can reduce the entry of SARS-CoV-2 by approximately 40% and decrease the production of viral progeny by about 90% in Caco-2 cells. biorxiv.org The inhibitory activity of bromhexine towards TMPRSS2 is reported to be substantially greater than its effect on other proteases like hepsin and matriptase. nih.gov

Table 1: Bromhexine(1+) Interaction with TMPRSS2

Interaction Type Key Residue/Region Significance
Hydrogen Bonding Gln438 Stabilization of the inhibitor-enzyme complex

Interaction with Angiotensin-Converting Enzyme 2 (ACE2)

While the primary antiviral mechanism of Bromhexine(1+) is attributed to TMPRSS2 inhibition, there is also evidence suggesting its interaction with Angiotensin-Converting Enzyme 2 (ACE2), the main receptor for SARS-CoV-2 entry. clinmedjournals.org Ambroxol, the active metabolite of bromhexine, has been found to modulate the interaction between the viral spike protein's receptor-binding domain and human ACE2. biorxiv.org It is proposed that this interaction may prevent the viral envelope's spike glycoprotein (B1211001) from binding to alveolar cells. nih.gov Additionally, TMPRSS2 is known to cleave ACE2, which may further facilitate viral spread. clinmedjournals.orgclinmedjournals.org By inhibiting TMPRSS2, bromhexine may indirectly affect ACE2-mediated viral entry. clinmedjournals.org

Pancreatic Lipase (B570770) (PL) Inhibition: Kinetic and Structural Insights

Bromhexine has been identified as an inhibitor of pancreatic lipase (PL), an enzyme crucial for the digestion and absorption of dietary fats. nih.govresearchgate.net This suggests its potential as an anti-obesity agent. nih.gov

Kinetic studies have revealed that bromhexine exhibits a mixed inhibition pattern against pancreatic lipase. nih.govresearchgate.net This means it can bind to both the free enzyme and the enzyme-substrate complex. The reported IC50 value for bromhexine's inhibition of PL is 360 µM, with a Ki value of 450 µM. nih.govresearchgate.net

Molecular docking and simulation studies have provided structural insights into this inhibition. nih.govresearchgate.net Bromhexine binds to the active site of pancreatic lipase, forming a hydrogen bond with the catalytic residue His263. nih.govresearchgate.net This interaction is similar to that of the approved anti-obesity drug Orlistat. nih.govresearchgate.net Furthermore, molecular dynamics simulations indicate stable interactions, with a strong π-cation bond observed between the amine group of bromhexine and Phe215, which is crucial for stabilizing the complex. nih.gov The binding of bromhexine effectively blocks the substrate channel, reducing the enzyme's affinity for its natural substrate. nih.gov Another study reported competitive inhibition with an IC50 of 0.049 mM and a Ki of 0.02 mM. nih.gov

Table 2: Kinetic and Binding Parameters of Bromhexine(1+) with Pancreatic Lipase

Parameter Value Inhibition Type Key Interacting Residues
IC50 360 µM nih.govresearchgate.net / 0.049 mM nih.gov Mixed nih.govresearchgate.net / Competitive nih.gov His263, Phe215 nih.govresearchgate.netnih.gov

Interaction with Ion Channels and Cellular Components

Predicted Modulation of Neuronal Sodium Channels (Navs)

Molecular docking studies have predicted that bromhexine is a strong inhibitor of several neuronal voltage-gated sodium channels (Navs), including mouse Nav1.6, Nav1.7, and Nav1.9, as well as human Nav1.7, Nav1.8, and Nav1.9. researchgate.netnih.gov This predicted Nav-blocking activity may contribute to its potential analgesic effects, as these channels are implicated in pain signaling. researchgate.netnih.gov The active metabolite of bromhexine, ambroxol, is known to block Nav1.8, which plays a role in neuropathic pain. researchgate.net

Mechanisms Involving Lysosomal Activity Enhancement

Bromhexine is known to increase lysosomal activity. clinmedjournals.orgnih.gov This mechanism is linked to its mucolytic effect. nih.gov Studies have shown that bromhexine treatment leads to a decrease in the number of stained lysosomes in the glandular cells of the trachea. nih.gov It is suggested that the enzymes liberated from these lysosomes into the cytoplasm are involved in the breakdown of acid glycoproteins within mucus granules. nih.gov This hydrolytic depolymerization of mucus protein fibers contributes to making the phlegm thinner and less viscous. clinmedjournals.orgclinmedjournals.org

Physicochemical Effects on Biological Macromolecules

Bromhexine(1+), an ammonium (B1175870) ion formed by the protonation of the tertiary amino group of bromhexine, is the predominant form of the compound at physiological pH. ebi.ac.uk Its therapeutic activity as a mucolytic agent stems from its significant physicochemical effects on biological macromolecules, particularly those composing respiratory mucus and the ciliary epithelium. These interactions lead to a modification of mucus properties and an enhancement of the body's natural clearance mechanisms.

Disruption of Acid Mucopolysaccharide Fibres and Rheological Modification of Mucus

The primary mucolytic action of Bromhexine(1+) involves the disruption of the complex structure of mucus at a molecular level. medex.com.bd Mucus, a viscoelastic gel, owes its thick consistency to a network of glycoprotein and acid mucopolysaccharide fibers. Bromhexine(1+) acts on the mucus-secreting glands to alter the composition of these secretions. tga.gov.au

The core mechanism involves the fragmentation and breaking down of acid mucopolysaccharide fibers within the mucus. tga.gov.aupatsnap.comvinmec.comrhinologyjournal.com This process is achieved by increasing lysosomal activity, which enhances the hydrolysis of these polysaccharide polymers. nih.gov By depolymerizing these long-chain macromolecules, Bromhexine(1+) effectively reduces the viscosity and elasticity of the mucus. patsnap.com The result is a thinner, less tenacious secretion that is more easily transported through the airways. medex.com.bdvinmec.com

Research findings have quantified these rheological changes. In one study involving minipigs, administration of bromhexine led to a measurable decrease in the shear viscosity of tracheal mucus, alongside an increase in its instantaneous shear compliance. caymanchem.comcaymanchem.com This alteration of the physical properties of mucus is a direct consequence of the disruption of its macromolecular fiber network. tga.gov.aupatsnap.com

Table 1: Research Findings on Rheological Modification of Mucus by Bromhexine(1+)

EffectMechanismSource
Decreased Mucus ViscosityDisrupts and breaks down acid mucopolysaccharide fibres. medex.com.bdtga.gov.aupatsnap.comvinmec.comrhinologyjournal.com Increases lysosomal activity, enhancing hydrolysis of acid mucopolysaccharide polymers. nih.gov medex.com.bdtga.gov.aupatsnap.comvinmec.comrhinologyjournal.comnih.gov
Decreased Shear ViscosityObserved in minipigs following administration. caymanchem.comcaymanchem.com caymanchem.comcaymanchem.com
Increased Shear ComplianceObserved in minipigs following administration. caymanchem.comcaymanchem.com caymanchem.comcaymanchem.com

Stimulation of Ciliary Epithelium Activity at a Molecular Level

In addition to its direct effect on mucus composition, Bromhexine(1+) enhances mucociliary clearance by stimulating the activity of the ciliary epithelium. drugbank.comnih.gov The cilia are microscopic, hair-like structures lining the respiratory tract that beat in a coordinated rhythm to propel mucus out of the lungs. patsnap.comcarehospitals.com

Studies have shown that Bromhexine(1+) increases both the amplitude and frequency of ciliary beating. caymanchem.comcaymanchem.comnih.gov This secretomotor effect contributes significantly to the transportability of the now less viscous mucus. nih.govmims.com The enhanced ciliary movement effectively pushes the thinned secretions upward, facilitating their removal from the respiratory system. carehospitals.com

Table 2: Research Findings on Ciliary Epithelium Stimulation by Bromhexine(1+)

EffectObserved OutcomePotential MechanismSource
Increased Ciliary ActivityBoosts the rhythmic beating of cilia. patsnap.comcarehospitals.comContributes to the secretomotor effect, enhancing mucus transport. nih.govmims.com patsnap.comnih.govcarehospitals.commims.com
Increased Ciliary Beat FrequencyObserved in isolated dog tracheal mucus membrane preparations. caymanchem.comcaymanchem.comMay be an indirect result of reduced mucus viscosity allowing for more efficient ciliary movement. nih.gov caymanchem.comcaymanchem.comnih.gov
Increased Ciliary Beat AmplitudeObserved in isolated dog tracheal mucus membrane preparations. caymanchem.comcaymanchem.comPotentially an indirect effect from the mucolytic action on the surrounding mucus. nih.gov caymanchem.comcaymanchem.comnih.gov

Metabolism, Biotransformation, and Degradation Chemistry of Bromhexine 1+

Biotransformation Pathways and Metabolite Characterization

Bromhexine(1+) undergoes extensive metabolism in the body, with less than 1% of the parent drug being excreted unchanged in the urine. drugbank.commims.com The primary biotransformation reactions involve oxidation and conjugation, leading to a variety of metabolites. drugbank.commims.comnih.gov

Oxidative and Hydroxylation Metabolism of Bromhexine(1+)

The metabolism of Bromhexine(1+) is significantly driven by oxidative processes, primarily hydroxylation and N-demethylation. researchgate.net These reactions are largely catalyzed by Cytochrome P450 enzymes, with CYP3A4 being identified as a key enzyme in its metabolism. researchgate.netnih.gov

Hydroxylation predominantly occurs on the cyclohexane (B81311) ring of the Bromhexine(1+) molecule. researchgate.net This results in the formation of various hydroxylated metabolites. drugbank.commims.comnih.gov One of the most significant metabolites formed through a combination of N-demethylation and hydroxylation is ambroxol. researchgate.netnih.govmuni.cz Ambroxol itself is further metabolized, with major metabolites in human plasma identified as (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB). drugbank.comnih.govresearchgate.net Minor metabolites include (Z)-4-hydroxydemethylbromhexine and (Z)-3-hydroxydemethylbromhexine. drugbank.comnih.govnih.gov

Another oxidative pathway involves N-hydroxylation, which can lead to the formation of a cyclization product, tetrahydroquinazoline, and its subsequent hydroxylated metabolites. researchgate.net The biotransformation also yields dibromoanthranilic acid. drugbank.commims.comnih.gov In pig hepatocyte cultures, a complex metabolic profile was observed with the identification of 12 different metabolites, including an O-methylation product. researchgate.net

Table 1: Major Oxidative Metabolites of Bromhexine(1+)

Metabolite Name Precursor Metabolic Reaction Key Enzyme(s)
Ambroxol Bromhexine(1+) N-demethylation, Hydroxylation CYP3A4 researchgate.netnih.gov
(E)-4-hydroxydemethylbromhexine (E-4-HDMB) Ambroxol Hydroxylation Not specified
(E)-3-hydroxydemethylbromhexine (E-3-HDMB) Ambroxol Hydroxylation Not specified
Dibromoanthranilic acid Bromhexine(1+) N-Dealkylation Not specified
Tetrahydroquinazoline Bromhexine(1+) N-hydroxylation, Dehydration, Cyclization Not specified

N-Dealkylation and Conjugation Mechanisms (e.g., Glucuronidation)

N-dealkylation is a critical step in the metabolism of Bromhexine(1+). The primary N-dealkylation reaction is the removal of the methyl group (N-demethylation) from the tertiary amine. researchgate.netku.edu This process, often catalyzed by cytochrome P450 enzymes, is a key step leading to the formation of ambroxol. researchgate.netnih.govku.edu Further dealkylation can also occur, leading to the formation of dibromoaminobenzoic acid. researchgate.net

Following the initial Phase I oxidative reactions, the resulting metabolites can undergo Phase II conjugation reactions. Glucuronidation is a significant conjugation pathway for the hydroxylated metabolites of Bromhexine(1+). researchgate.net In studies using pig hepatocyte cultures, glucuronide conjugates were detected for all identified hydroxylated metabolites. researchgate.net This process increases the water solubility of the metabolites, facilitating their excretion from the body.

Microbial Biotransformation Studies (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans is frequently used as a microbial model for mammalian drug metabolism due to its possession of cytochrome P450 enzymes similar to those in humans, including CYP3A4. nih.govresearchgate.netscience.gov Studies have demonstrated that Cunninghamella species, including C. elegans, C. echinulata, and C. blakesleeana, can effectively metabolize Bromhexine(1+). nih.govscielo.brnih.govbvsalud.org

The biotransformation of Bromhexine(1+) by C. elegans produces metabolites that are comparable to those found in mammalian systems, including those generated by rat liver microsomes. nih.govscielo.brnih.gov This suggests that C. elegans can serve as a reliable in vitro model to predict the metabolic fate of Bromhexine(1+) in mammals. The metabolic reactions observed in C. elegans include hydroxylation and demethylation, which are characteristic of Phase I metabolism. nih.gov The involvement of CYP3A4-like enzymes in the fungal metabolism of Bromhexine(1+) was confirmed by inhibition studies using clarithromycin, a known CYP3A4 inhibitor, which resulted in a lack of metabolite generation. nih.govscielo.brnih.gov

Chemical Degradation Kinetics and Product Identification

The chemical stability of Bromhexine(1+) has been investigated under various stress conditions, including hydrolysis and oxidation.

Hydrolytic Degradation Under Acidic and Neutral Conditions

Studies on the hydrolytic degradation of Bromhexine(1+) in aqueous solutions have shown that it is relatively stable under normal storage conditions. nih.gov At room temperature (20°C) over a period of one year, less than 1% decomposition was observed in aqueous solutions. nih.gov However, under reflux in acidic or neutral aqueous solutions, four degradation products were identified. nih.gov

Forced degradation studies have been conducted to assess the stability of Bromhexine (B1221334) hydrochloride under more extreme hydrolytic conditions. nih.govijpsonline.com In one study, significant degradation was observed under both acidic (0.1 N HCl) and basic (0.1 N NaOH) hydrolysis, with 10.90% and 98.13% degradation, respectively, after 20 hours at 80°C. ijpsonline.com In neutral hydrolytic conditions (water), the degradation was less pronounced. ijpsonline.com Another study involving refluxing in 1M HCl for 120 minutes resulted in 31.73% degradation of bromhexine hydrochloride. pharmatutor.org

Characterization of Oxidative Degradation Products

Bromhexine(1+) is susceptible to oxidative degradation. researchgate.netresearchgate.net The tertiary amine group in its structure is prone to oxidation, for instance by hydrogen peroxide (H₂O₂), to form the corresponding N-oxide. researchgate.net The kinetics of this oxidative degradation have been studied, and the activation energy for the oxidation of bromhexine by H₂O₂ was determined to be 6.4 kcal mol⁻¹. researchgate.net

Studies involving forced degradation have identified several degradation products under oxidative stress. One study using 3.0% H₂O₂ did not detect impurity peaks for Bromhexine hydrochloride even after complete degradation, suggesting the degradation products were not captured by the specific analytical method used. nih.gov However, another study on the chlorination of bromhexine identified 2-chloro-4,6-dibromoaniline and 2,4,6-tribromoaniline (B120722) as intermediate aromatic disinfection by-products. nih.gov

Analysis of degradation products from refluxed acidic or neutral solutions using mass spectrometry, UV, and IR analysis identified the following structures:

3-cyclohexyl-6,8-dibromo-quinazoline-4-one nih.gov

3-cyclohexyl-6,8-dibromo-quinazoline nih.gov

3-amino-4,6-dibromo-benzaldehyde nih.gov

N-Methylcyclohexylamine (presumed) nih.gov

Table 2: Identified Degradation Products of Bromhexine(1+)

Degradation Product Condition of Formation Analytical Method(s)
3-cyclohexyl-6,8-dibromo-quinazoline-4-one Refluxed acid or neutral aqueous solution MS, UV, IR nih.gov
3-cyclohexyl-6,8-dibromo-quinazoline Refluxed acid or neutral aqueous solution MS, UV, IR nih.gov
3-amino-4,6-dibromo-benzaldehyde Refluxed acid or neutral aqueous solution MS, UV, IR nih.gov
N-Methylcyclohexylamine Refluxed acid or neutral aqueous solution Presumed nih.gov
2-chloro-4,6-dibromoaniline Chlorination Gas chromatography-mass spectrometry nih.gov
2,4,6-tribromoaniline Chlorination Gas chromatography-mass spectrometry nih.gov
Bromhexine N-oxide Oxidation (e.g., with H₂O₂) Inferred from kinetic studies researchgate.net

Photolytic and Thermal Degradation Mechanisms

The stability of Bromhexine(1+) is influenced by external factors such as light and heat, leading to its degradation through various mechanisms. Forced degradation studies have been conducted to understand the susceptibility of Bromhexine(1+) to photolytic and thermal stress.

Under photolytic conditions, Bromhexine(1+) has shown significant degradation. When a solution of Bromhexine hydrochloride was exposed to sunlight for five hours, a degradation of 18.26% to 19.81% was observed. scispace.com Another study reported a degradation of 4.65% when the compound was exposed to UV light for one day. innovareacademics.in Further research has characterized its susceptibility to photolytic degradation as medium. rjptonline.org In contrast, crystalline Bromhexine(1+) is considered highly stable, with no detectable degradation products under temperature-moisture testing. nih.gov

Thermal degradation studies also indicate a degree of instability. When subjected to a temperature of 105°C for one hour, Bromhexine hydrochloride showed a degradation of 11.80%. innovareacademics.in A separate study involving refluxing the drug solution at 105°C for 30 minutes also confirmed thermal decomposition. scispace.com In refluxed acidic or neutral aqueous solutions, four distinct degradation products have been identified. nih.gov However, at room temperature (20°C), aqueous solutions of Bromhexine(1+) are relatively stable, with less than 1% decomposition occurring over a period of one year. nih.gov

The following table summarizes the findings from various forced degradation studies on Bromhexine hydrochloride.

Stress ConditionParameters% DegradationSource
PhotolyticSunlight, 5 hours18.26% - 19.81% scispace.com
PhotolyticUV light, 1 day4.65% innovareacademics.in
Thermal105°C, 1 hour11.80% innovareacademics.in
ThermalReflux at 105°C, 30 minNot specified scispace.com
Base Hydrolysis1M NaOH, 60°C, 120 min52.56% pharmatutor.org
Acid Hydrolysis1M HCl, 60°C, 120 min31.73% pharmatutor.org
Oxidation6% H₂O₂, 60°C, 120 min4.58% pharmatutor.org

Environmental Transformation and By-product Formation

When Bromhexine(1+) enters municipal wastewater, it can undergo significant transformation during disinfection processes, particularly aqueous chlorination. nih.govnih.gov This process is a major concern as it leads to the formation of various disinfection by-products (DBPs). nih.govnih.gov Many of these by-products, especially nitrogen- and bromine-containing DBPs (N-DBPs and Br-DBPs), can be more hazardous to aquatic ecosystems than the original compound due to their potential for increased toxicity, carcinogenicity, and mutagenicity. nih.govresearchgate.netresearchgate.netimrpress.com

The reaction of Bromhexine(1+) with active chlorine (such as sodium hypochlorite) in water initiates a series of complex transformation pathways. nih.govmdpi.com High-resolution mass spectrometry studies have identified several key initial reactions. nih.govnih.gov

One of the primary transformation processes is cyclization . This occurs through the formation of a covalent bond between the aromatic amino group and the methyl substituent of the tertiary amine moiety. mdpi.com The result is the formation of a product with an additional tetrahydropyrimidine (B8763341) cycle, a compound which is also a known metabolite of Bromhexine in humans and animals. mdpi.com

Other significant degradation pathways include:

Hydroxylation: The addition of a hydroxyl group to the molecule. nih.govnih.gov

Chlorination: The direct addition of chlorine atoms to the molecule. nih.govnih.gov

Electrophilic ipso-substitution: The replacement of bromine atoms on the aromatic ring with chlorine atoms. nih.govnih.gov

Oxidative N-dealkylation: The removal of alkyl groups (methyl or cyclohexyl) from the nitrogen atom. nih.govnih.gov The loss of these substituents can be followed by the elimination of the amino group, leading to an intermediate that then undergoes sequential ipso-substitution of its bromine atoms with chlorine. nih.gov

These initial transformations create a variety of primary by-products, which can then undergo further degradation. nih.gov

The aqueous chlorination of Bromhexine(1+) results in a wide array of disinfection by-products. nih.govresearchgate.net Studies have identified at least 21 primary DBPs, which are predominantly nitrogen-containing. nih.govmdpi.com Further, deep degradation of the parent compound can produce at least 24 different volatile and semi-volatile compounds. nih.govnih.gov Among these, trihalomethanes constitute more than 50% of the deep degradation products. nih.govnih.gov

Specific classes of DBPs that have been identified include:

Bromine-containing haloanilines: This is a specific class of DBPs related to Bromhexine(1+). Research has led to the first-time discovery of seven such compounds, including some methoxy (B1213986) derivatives. nih.govnih.gov

Halogenated indazoles: This novel class of DBPs is formed through the dealkylation of primary transformation products that contain a pyrazoline or tetrahydropyrimidine cycle in their structure. nih.govnih.gov

The formation of brominated and nitrogenous DBPs is of particular environmental concern, as these compounds tend to exhibit higher cytotoxicity and genotoxicity than their chlorinated counterparts. researchgate.netimrpress.com

The table below lists some of the primary disinfection by-products of Bromhexine(1+) identified during aqueous chlorination experiments. nih.govresearchgate.net

Product CodeProposed Elemental CompositionProposed Transformation
B1C₁₄H₁₉Br₂N₂Cyclization
B2C₁₄H₁₈BrClN₂Cyclization, Ipso-substitution (Br → Cl)
B3C₁₄H₁₇Cl₂N₂Cyclization, 2x Ipso-substitution (Br → Cl)
B4C₁₄H₂₀Br₂N₂OHydroxylation
B5C₁₄H₁₉Br₂ClN₂Chlorination
B6C₁₄H₁₉BrClN₂OHydroxylation, Ipso-substitution (Br → Cl)
B7C₁₄H₁₈BrCl₂N₂Chlorination, Ipso-substitution (Br → Cl)
B8C₁₃H₁₈Br₂N₂N-demethylation
B16C₇H₆Br₂NDealkylation (loss of two alkyl groups), Elimination of NH₂
B17C₇H₆BrClNDealkylation, Elimination of NH₂, Ipso-substitution (Br → Cl)
B18C₇H₆Cl₂NDealkylation, Elimination of NH₂, 2x Ipso-substitution (Br → Cl)
B19C₇H₈Br₂N₂Dealkylation

Advanced Analytical Methodologies for Bromhexine 1+ Research

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic methods are fundamental in the analysis of Bromhexine(1+), providing both quantitative data on its concentration and qualitative information for structural identification. These techniques rely on the interaction of electromagnetic radiation with the molecule.

UV-Visible Spectrophotometry: Derivatives and Complexation Methods

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Bromhexine (B1221334) hydrochloride (HCl) in both its pure form and in pharmaceutical preparations. The principle behind this method is the absorption of ultraviolet or visible light by the molecule, which is proportional to its concentration according to the Beer-Lambert law. cuni.cz Bromhexine HCl typically exhibits maximum absorbance (λmax) in the UV region, with reported values around 245 nm, 248 nm, and 250 nm. mtc-usa.compharmatutor.org

To enhance the selectivity and sensitivity of UV-Visible spectrophotometry, various methods have been developed, including the use of derivatives and complexation agents.

Derivative Spectrophotometry: This technique measures the derivative of the absorbance spectrum, which can help to resolve overlapping spectra from interfering substances in a sample matrix. This is particularly useful for analyzing Bromhexine(1+) in complex pharmaceutical formulations.

Complexation Methods: These methods involve the reaction of Bromhexine(1+) with specific reagents to form a colored complex that can be measured in the visible region of the spectrum. This approach offers the advantage of shifting the analysis to longer wavelengths, which can reduce interference from other UV-absorbing compounds. researchgate.net

Several types of complexation reactions have been reported for Bromhexine(1+) analysis:

Ion-Pair Complexation: Bromhexine(1+) can form ion-pair complexes with various triphenylmethane (B1682552) dyes, such as bromothymol blue (BTB), bromophenol blue (BPB), and bromocresol green (BCG), in acidic buffer solutions. researchgate.netscispace.comscispace.com These complexes can be extracted into an organic solvent like chloroform (B151607) and their absorbance measured at approximately 415 nm. researchgate.netscispace.comscispace.com The stoichiometry of these complexes is typically 1:1. scispace.comscispace.com Another reagent used for ion-pair complexation is Eosin Y, which forms a complex with Bromhexine at pH 3.6, with an absorption maximum at 540 nm. nih.gov Alizarin (B75676) yellow has also been used to form a yellow ion-pair complex with Bromhexine HCl at pH 5, with a λmax of 480 nm. ekb.eg

Charge-Transfer Complexation: A charge-transfer complex can be formed between the neutralized form of Bromhexine and iodine. This reaction produces the iodide ion, which can be measured spectrophotometrically at 366 nm. researchgate.netscispace.comscispace.com This complex also exhibits a 1:1 stoichiometry. scispace.comscispace.com

Oxidation Reactions: The oxidation of Bromhexine(1+) with an oxidizing agent like alkaline potassium permanganate (B83412) (KMnO4) can produce a colored product. In this case, a green-colored manganate (B1198562) ion is formed, which has an absorption maximum at 610 nm. researchgate.netscispace.comscispace.com

Schiff Base Formation: Reaction with p-diethylaminobenzaldehyde (PDEAB) in the presence of concentrated hydrochloric acid leads to the formation of a yellow-colored Schiff base, which can be measured at 425 nm. researchgate.net

MethodReagentλmax (nm)Linear Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)
Ion-Pair ComplexationEosin Y540 nih.gov1.0-5.0 nih.gov0.31 nih.gov0.94 nih.gov
Ion-Pair ComplexationBromothymol blue (BTB), Bromophenol blue (BPB), Bromocresol green (BCG)~415 scispace.comscispace.comNot SpecifiedNot SpecifiedNot Specified
Charge-Transfer ComplexationIodine366 scispace.comscispace.comNot SpecifiedNot SpecifiedNot Specified
OxidationAlkaline KMnO4610 scispace.comscispace.comNot SpecifiedNot SpecifiedNot Specified
Schiff Base Formationp-diethylaminobenzaldehyde (PDEAB)425 researchgate.net2-20 researchgate.netNot SpecifiedNot Specified

Infrared and Mass Spectrometry for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for the structural elucidation of Bromhexine and its related compounds. nih.gov The IR spectrum provides information about the functional groups present in the molecule. The IR spectrum of Bromhexine hydrochloride shows characteristic intense bands corresponding to the N-H stretch of the primary amine (around 3300-3206 cm⁻¹), the C-H stretch of aliphatic groups (around 2930 cm⁻¹), and the C-H stretch of the aromatic ring (around 2779 cm⁻¹). researchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been utilized for the simultaneous estimation of Bromhexine hydrochloride in combination with other drugs. ekb.eg This technique allows for the direct analysis of samples with minimal preparation. ekb.eg

Mass Spectrometry (MS): Mass spectrometry is another critical technique for the structural identification and quantification of Bromhexine. nih.gov It provides information about the molecular weight and fragmentation pattern of the compound. In the positive ionization mode using electrospray ionization (ESI), Bromhexine produces protonated molecules. The fragmentation of these molecules can reveal structural details. For instance, the cleavage of the amide bond is a characteristic fragmentation pathway. elsevier.es Mass spectrometry is often coupled with chromatographic techniques for enhanced separation and analysis. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of Bromhexine(1+) and its related substances in various matrices. These methods offer high efficiency and selectivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is one of the most widely used techniques for the analysis of Bromhexine in pharmaceutical formulations. cuni.cz It is a versatile and robust method that provides accurate and precise results. researchgate.net UPLC is a more recent advancement that utilizes smaller particle size columns (sub-2 µm) and higher pressures, leading to improved resolution, speed, and sensitivity compared to conventional HPLC. iajps.comresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for Bromhexine analysis. wisdomlib.org In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. cuni.czresearchgate.net

Several RP-HPLC methods have been developed for the determination of Bromhexine, both alone and in combination with other drugs. researchgate.netresearchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The detection is usually performed using a UV detector at the λmax of Bromhexine. researchgate.netnih.gov

Stationary PhaseMobile PhaseDetection Wavelength (nm)Retention Time (min)Reference
Hypersil BDS C180.01N phosphate buffer and acetonitrile (35:65 v/v)2244.619 researchgate.net
C18Methanol:water (90:10, v/v), pH 2.5 with o-phosphoric acid240Not Specified nih.gov
Primesep 200Acetonitrile/Water (60/40) with 0.05% H3PO4210, 245, 3154.22 sielc.comsielc.com
Waters C18Methanol, acetonitrile, and 0.1% orthophosphoric acid (75:24:01)226~4.6 wisdomlib.org

Gas Chromatography (GC) and GC-Mass Spectrometry

Gas chromatography is another technique that has been employed for the analysis of Bromhexine. pharmatutor.org GC is suitable for volatile and thermally stable compounds. For less volatile compounds like Bromhexine, derivatization may be necessary to increase their volatility.

GC-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a highly specific and sensitive method for the quantification and identification of Bromhexine and its metabolites in biological fluids. nih.gov A GC-MS/MS method has been developed for the quantification of N-nitroso-N-methylcyclohexylamine, a potential impurity in Bromhexine Hydrochloride active pharmaceutical ingredient. ejbps.com This method utilized a DB-1MS column with helium as the carrier gas and triple quadrupole mass detection for quantification. ejbps.com

Electrokinetic Chromatography and Capillary Electrophoresis

Electrokinetic Chromatography: This is a separation technique that combines principles of both chromatography and electrophoresis. nih.gov It has been mentioned as one of the analytical methods used to quantify Bromhexine as a single active pharmaceutical ingredient. pharmatutor.orgoalib.com Micellar electrokinetic capillary chromatography (MEKC) is a mode of electrokinetic chromatography that uses micelles to separate neutral and charged analytes. nih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is performed in a narrow-bore capillary under the influence of an electric field. redalyc.org It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. redalyc.org

Electrochemical and Ion-Selective Methods

Electrochemical and ion-selective methods offer sensitive and efficient means for the analysis of Bromhexine(1+). These techniques are based on the electrochemical properties of the molecule and its ability to interact with specific ionophores.

Voltammetric and Electrochemical Oxidation Studies

The electrochemical behavior of bromhexine has been investigated using voltammetric techniques, providing insights into its oxidation mechanism. Studies on a glassy carbon electrode in a Britton-Robinson buffer solution revealed that bromhexine exhibits an anodic response between pH 2 and 7.5. researchgate.netnih.gov The peak potential and current are pH-dependent, with a notable break in the peak potential versus pH plot at approximately pH 5.5, indicating a protonation-deprotonation equilibrium. researchgate.netnih.gov An apparent pKa value of 4.3 has also been determined spectrophotometrically. researchgate.netnih.gov

The proposed electrodic mechanism involves a two-electron and two-proton oxidation process. researchgate.netnih.gov Controlled potential electrolysis followed by High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) has identified three oxidation products:

N-methylcyclohexanamine

2-amino-3,5-dibromobenzaldehyde (B195418)

2,4,8,10-tetrabromo dibenzo[b,f] nih.govsemanticscholar.org diazocine researchgate.netnih.gov

For analytical applications, differential pulse voltammetry (DPV) at pH 2 has been established as the optimal condition for quantifying bromhexine in pharmaceutical forms. researchgate.netnih.gov This method demonstrated good repeatability and reproducibility, with a recovery of 94.50 ± 2.03% and detection and quantitation limits of 1.4x10⁻⁵ mol/L and 1.6x10⁻⁵ mol/L, respectively. researchgate.netnih.gov

Further advancements include the development of an electrochemical sensor using a glassy carbon electrode modified with carboxylated single-walled carbon nanotubes (SWCNT) and electrodeposited cobalt oxides (CoOx). mdpi.com This sensor showed a synergistic effect between CoOx and SWCNT, significantly enhancing the electrooxidation current of bromhexine. mdpi.com The oxidation process was determined to be under mixed diffusion-adsorption control. mdpi.com Another sensor, based on a poly(procaterol hydrochloride)/carboxyl multi-walled carbon nanotube modified glassy carbon electrode (p-ProH/CMWCNT/GCE), also demonstrated enhanced oxidation peak current for bromhexine. rsc.org This enhancement is attributed to the synergistic effect of p-ProH and CMWCNTs. rsc.org

Interactive Table: Voltammetric Analysis Parameters for Bromhexine(1+)
Parameter Value Reference
Optimal pH for DPV 2 researchgate.netnih.gov
Apparent pKa (Spectrophotometric) 4.3 researchgate.netnih.gov
pKa (from E(P) vs. pH plot) 5.5 researchgate.netnih.gov
Recovery (DPV) 94.50 ± 2.03% researchgate.netnih.gov
Detection Limit (DPV) 1.4x10⁻⁵ mol/L researchgate.netnih.gov
Quantitation Limit (DPV) 1.6x10⁻⁵ mol/L researchgate.netnih.gov
Linear Range (CoOₓ/SWCNT/GCE) 10–500 µM mdpi.com
Detection Limit (p-ProH/CMWCNT/GCE) 0.1 µmol L⁻¹ rsc.org

Application of Ion-Selective Electrodes

Ion-selective electrodes (ISEs) provide a simple, rapid, and cost-effective method for the determination of Bromhexine(1+). PVC membrane electrodes based on the ion-pair of bromhexine with tetraphenylborate (B1193919) (TPB) or phosphotungstate (PTA) have been successfully developed. semanticscholar.orgmdpi.comfayoum.edu.egresearchgate.net

One such electrode, using bromhexinium tetraphenylborate as the ion-exchanger and dioctyl phthalate (B1215562) as a plasticizer, exhibited a linear response to bromhexine over a concentration range of 4 x 10⁻⁴ to 10⁻¹ M with a slope of 57.5 mV per concentration decade at 20°C. fayoum.edu.eg Another study reported the preparation of two conventional ISEs based on bromhexinium tetraphenylborate (Brom-TPB) and bromhexinium-phosphotungstate (Brom-PT). semanticscholar.orgmdpi.comresearchgate.net These electrodes showed Nernstian responses with mean slopes of 59.4 mV/decade and 59.8 mV/decade, respectively, within a concentration range of 3.16x10⁻⁵ to 1.00x10⁻² M and a pH range of 2.0-4.5. semanticscholar.orgmdpi.comresearchgate.net The isothermal coefficients for these electrodes were calculated to be 0.00065 and 0.00050 V/°C, respectively. semanticscholar.orgmdpi.comresearchgate.net

These ISEs have demonstrated good selectivity for bromhexine in the presence of various inorganic cations, amino acids, and sugars. semanticscholar.orgmdpi.comresearchgate.net They have been effectively applied to the potentiometric determination of bromhexine in both pure solutions and pharmaceutical preparations, using both batch and flow injection analysis (FIA) techniques. semanticscholar.orgmdpi.comresearchgate.net Furthermore, coated-wire electrodes using graphite, copper, and silver have also been successfully employed as sensors for bromhexine. semanticscholar.orgmdpi.com

Interactive Table: Performance Characteristics of Bromhexine(1+) Ion-Selective Electrodes
Electrode Composition Linear Range (M) Slope (mV/decade) pH Range Reference
Bromhexinium-TPB in PVC 4x10⁻⁴ - 10⁻¹ 57.5 - fayoum.edu.eg
Bromhexinium-TPB (Conventional) 3.16x10⁻⁵ - 1.00x10⁻² 59.4 2.0 - 4.5 semanticscholar.orgmdpi.comresearchgate.net
Bromhexinium-PTA (Conventional) 3.16x10⁻⁵ - 1.00x10⁻² 59.8 2.0 - 4.5 semanticscholar.orgmdpi.comresearchgate.net

Advanced Techniques for Quantification, Impurity Profiling, and Selectivity

To meet the stringent requirements of pharmaceutical analysis, more advanced and specific methods are necessary for the quantification of Bromhexine(1+), the identification of its impurities, and its selective extraction from complex matrices.

Development of Stability-Indicating Analytical Methods

Stability-indicating methods are essential for assessing the purity of a drug substance and its formulated product by separating the active ingredient from its degradation products. Several stability-indicating HPLC methods have been developed for the simultaneous estimation of bromhexine and other drugs in combined dosage forms. ijrps.comjpsbr.orgijraps.in

For instance, a reverse-phase HPLC (RP-HPLC) method was developed to simultaneously determine terbutaline (B1683087) sulphate and bromhexine hydrochloride. ijrps.com The method utilized a C18 column and a mobile phase of 0.1% v/v perchloric acid and acetonitrile (60:40 v/v). ijrps.com The method showed good linearity for bromhexine in the concentration range of 20-100 µg/mL. ijrps.com Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions confirmed the method's specificity, as the degradation products did not interfere with the analysis of the parent drugs. ijrps.com

Another RP-HPLC method was established for the simultaneous estimation of bromhexine and phenylephrine (B352888) HCl using a C18 column and a mobile phase of buffer (pH 5.0), acetonitrile, and triethylamine (B128534) (80:20:0.25). jpsbr.org This method was validated according to ICH guidelines and demonstrated good linearity, precision, and accuracy. jpsbr.org Similarly, a stability-indicating RP-HPLC method for cephalexin (B21000) and bromhexine was developed using a C8 column. ijraps.in

A specific HPLC method was also developed to determine impurities in compound clorprenaline (B1201906) and bromhexine capsules. zjyj.org.cn This method was validated for its specificity, linearity, accuracy, and robustness, and was used to characterize unknown impurities using tandem mass spectrometry (MS/MS). zjyj.org.cn

Interactive Table: Stability-Indicating HPLC Methods for Bromhexine(1+)
Co-analyte(s) Column Mobile Phase Linearity Range (Bromhexine) Reference
Terbutaline Sulphate C18 0.1% Perchloric acid: Acetonitrile (60:40) 20-100 µg/mL ijrps.com
Phenylephrine HCl C18 Buffer (pH 5.0):Acetonitrile:Triethylamine (80:20:0.25) 4-12 µg/mL jpsbr.org
Cephalexin C8 0.1% Ortho Phosphoric Acid:Acetonitrile (45:55) 1-6 µg/mL ijraps.in
Clorprenaline ODS 1.0% triethylamine and methanol (45:55, pH 3.0) - zjyj.org.cn

Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific template molecule. They are increasingly used for the selective extraction of analytes from complex samples.

A method utilizing molecularly imprinted solid-phase extraction (MISPE) has been developed for the determination of bromhexine in human serum and urine. nih.gov Water-compatible MIPs were synthesized using bromhexine as the template, methacrylic acid as the functional monomer, and ethylene (B1197577) glycol dimethacrylate as the cross-linker. nih.gov These MIPs were used as sorbents for solid-phase extraction, followed by HPLC analysis. nih.gov The optimal conditions for MISPE involved loading the sample at pH 6.0, washing with acetonitrile/acetone, and eluting with methanol/acetic acid. nih.gov This method demonstrated high selectivity and recoveries greater than 92% from serum and urine samples, with a linear range of 0.5-100 µg/L in serum and 1.5-100 µg/L in urine. nih.gov

In another study, MIPs were synthesized using bromhexine hydrochloride as the template with different monomers (acryl amide and methyl methacrylate) and cross-linkers (ethylene glycol dimethacrylate and pentaerythritol (B129877) triacrylate). uobaghdad.edu.iquobaghdad.edu.iq These MIPs were then incorporated into PVC membranes with various plasticizers to create ion-selective electrodes, demonstrating another application of MIP technology in bromhexine analysis. uobaghdad.edu.iquobaghdad.edu.iq

Interactive Table: MISPE for Bromhexine(1+) Analysis
Parameter Details Reference
Template Bromhexine nih.gov
Functional Monomer Methacrylic Acid nih.gov
Cross-linker Ethylene Glycol Dimethacrylate nih.gov
Application Extraction from human serum and urine nih.gov
Linear Range (Serum) 0.5-100 µg/L nih.gov
Linear Range (Urine) 1.5-100 µg/L nih.gov
Recovery >92% nih.gov

Chemometric Models and Multivariate Analysis for Complex Mixtures

Chemometrics employs mathematical and statistical methods to analyze complex chemical data. It is particularly useful for the simultaneous determination of multiple components in a mixture where spectral overlap occurs.

Multivariate chemometric methods, including partial least squares (PLS) and artificial neural networks (ANN), have been applied for the simultaneous determination of bromhexine and guaifenesin (B1672422) in pharmaceutical dosage forms. innoriginal.cominnoriginal.comresearchgate.net By recording the zero-order absorption spectra of mixtures and applying these models, the individual concentrations of each drug can be determined without prior separation. innoriginal.cominnoriginal.comresearchgate.net The use of a genetic algorithm in conjunction with PLS and ANN has been shown to significantly improve the precision and predictive ability of these methods. innoriginal.cominnoriginal.comresearchgate.net

In a study involving a ternary mixture of oxytetracycline (B609801) HCl, bromhexine HCl, and lidocaine (B1675312) HCl, PLS and principal component regression (PCR) models were successfully used. eurjchem.com The spectral data from 203-390 nm were analyzed using these chemometric models, which proved to be more accurate and specific than traditional spectrophotometric methods. eurjchem.com

Interactive Table: Chemometric Methods for Bromhexine(1+) Analysis
Co-analyte(s) Chemometric Models Key Findings Reference
Guaifenesin Partial Least Squares (PLS), Artificial Neural Network (ANN), Genetic Algorithm Successful simultaneous determination without prior separation; genetic algorithm improved precision. innoriginal.cominnoriginal.comresearchgate.net
Oxytetracycline HCl, Lidocaine HCl Partial Least Squares (PLS), Principal Component Regression (PCR) Higher accuracy and specificity compared to univariate spectrophotometric methods. eurjchem.com

Structural Chemistry and Computational Modeling of Bromhexine 1+

Crystal Structure Determination and Polymorphism

The three-dimensional arrangement of atoms and molecules in the crystalline state of bromhexine (B1221334) and its salts is crucial for understanding its physical and chemical properties. Various techniques, primarily X-ray diffraction, have been employed to elucidate these structures.

X-ray Single-Crystal Diffraction Analysis

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise crystal structures of bromhexine and its derivatives. nih.govkoreascience.kr For instance, the crystal structure of bromhexine hydrochloride (C₁₄H₂₁Br₂ClN₂) was determined to be orthorhombic, belonging to the space group Pca2₁. koreascience.kr The unit cell parameters were found to be a = 14.598(2) Å, b = 12.461(3) Å, and c = 9.186(1) Å, with four molecules per unit cell (Z = 4). koreascience.kr The structure was solved using Patterson and Fourier methods. koreascience.kr

In another study, the crystal structures of both free bromhexine and its fumarate (B1241708) salt were determined. nih.gov The data for the free bromhexine was collected at 293 K, while the fumarate salt data was collected at 193 K. nih.gov These analyses revealed that in the fumarate salt, a proton transfer occurred from fumaric acid to the bromhexine molecule, confirming the formation of the Bromhexine(1+) cation. nih.gov

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Z
Bromhexine HCl koreascience.krOrthorhombicPca2₁14.598(2)12.461(3)9.186(1)4
Bromhexine nih.gov------
Bromhexine Fumarate nih.gov------

Characterization of Solid-State Forms and Multicomponent Crystals

Bromhexine hydrochloride is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. nih.govcjph.com.cndrugfuture.com Studies have identified and characterized different polymorphic forms (Forms 0, I, II, and III) of bromhexine hydrochloride, alongside the crystalline form of the free base (Form S). nih.govresearchgate.net These forms have been distinguished using techniques such as powder X-ray diffraction (PXRD), infrared spectroscopy (IR), and differential scanning calorimetry (DSC). nih.govcjph.com.cn The differing physicochemical properties of these polymorphs can impact factors like solubility and stability. nih.gov

The formation of multicomponent crystals, such as salts and co-crystals, is a strategy employed to modify the physicochemical properties of active pharmaceutical ingredients like bromhexine. nih.govresearchgate.netnih.gov A notable example is the successful synthesis of a fumarate salt of bromhexine, which demonstrated improved thermal stability and water solubility compared to the free base. nih.govnih.govscribd.com This salt formation involves the protonation of the tertiary amino group of bromhexine by fumaric acid, creating the Bromhexine(1+) cation. nih.gov The slow evaporation technique has been utilized to obtain these multicomponent crystals. nih.govresearchgate.netnih.gov

Intermolecular Interactions and Surface Analysis

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov This method has been applied to analyze the non-covalent interactions in both bromhexine and its fumarate salt. nih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. nih.gov The analysis revealed that stronger intermolecular forces are present in the fumarate salt of bromhexine compared to the free base. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts, such as H···H, C-H···O, and N-H···O interactions. researchgate.netscribd.com

Hydrogen Bonding Networks and Crystal Packing Motifs

Hydrogen bonds play a critical role in the crystal packing of Bromhexine(1+) salts. In the crystal structure of bromhexine hydrochloride, three distinct hydrogen bonds have been identified. koreascience.kr These include one intermolecular N-H···Cl hydrogen bond and two intramolecular hydrogen bonds, N-H···Br and N⁺-H···Cl⁻. koreascience.kr

Computational Chemistry and Molecular Simulations

Computational methods are increasingly used to complement experimental data and provide deeper insights into the behavior of molecules at an atomic level.

Molecular docking and molecular dynamics (MD) simulations have been employed to study the interactions of bromhexine with biological targets. mdpi.comresearchgate.netresearchgate.netchemrxiv.org For instance, docking studies have shown that bromhexine can interact with the active site of enzymes through hydrogen bonding. mdpi.comresearchgate.net One study identified that the -NH₂ group of the bromhexine benzene (B151609) ring can form hydrogen bonds with the -COOH and -OH groups of specific amino acid residues. mdpi.com

MD simulations provide information on the stability of these interactions over time. researchgate.net These simulations have been used to confirm the stable binding of bromhexine within protein active sites. researchgate.netresearchgate.net Computational approaches like Binding Pose Metadynamics (BPMD) and the calculation of Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) have been used to further analyze binding stability and the energetic contributions of specific residues to the interaction. researchgate.netresearchgate.net While much of this research focuses on the interaction of bromhexine with proteins, the underlying principles of intermolecular forces are relevant to the understanding of its crystal packing. Theoretical calculations have also been used to compute quantum chemical parameters and optimize the geometry of bromhexine complexes. researchgate.net

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as Bromhexine(1+), interacts with the active site of a protein.

Studies have employed molecular docking to investigate the binding of bromhexine to a variety of biological targets. For instance, in the context of obesity management, docking studies showed that bromhexine interacts with the His263 residue in the active site of pancreatic lipase (B570770) via hydrogen bonding. nih.gov This interaction is similar to that of the approved drug Orlistat and is thought to reduce the enzyme's affinity for its natural substrate. nih.govresearchgate.net

In another study targeting the transmembrane serine protease TMPRSS2, a key enzyme in viral entry, computational docking indicated that bromhexine could act as an allosteric inhibitor. frontiersin.org It is suggested to compete for a putative allosteric binding pocket, thereby preventing the conformational changes required for enzyme activation. frontiersin.org

Molecular docking has also been used to predict bromhexine's interaction with neuronal sodium channels (Navs), which are implicated in neuropathic pain. nih.gov These simulations predicted that bromhexine is a strong inhibitor of several mouse and human Nav subtypes, including mNav1.6, mNav1.7, mNav1.9, and hNav1.7-hNav1.9. nih.gov Further research has explored bromhexine's binding to bacterial enzymes and other proteins, such as those from Staphylococcus aureus and Pseudomonas aeruginosa, to investigate its potential antibacterial applications. researchgate.netsemanticscholar.orgbohrium.com

The table below summarizes key findings from various molecular docking studies involving bromhexine.

Target ProteinPredicted Binding Site/Interacting ResiduesKey Findings
Pancreatic LipaseActive site, specifically His263Interacts via hydrogen bonding, similar to Orlistat, suggesting a mechanism for reducing lipid absorption. nih.govresearchgate.net
TMPRSS2Putative allosteric pocket (A-pocket)Competes with the N-terminal Ile256 for the binding site, indicating potential allosteric inhibition. frontiersin.org
Neuronal Sodium Channels (Nav1.6-1.9)Pore-blocking sitePredicted to be a strong inhibitor of multiple mouse and human Nav subtypes. nih.gov
Pseudomonas aeruginosa LipaseCatalytic siteDocking was used as a reference for identifying stronger inhibitors. semanticscholar.org
S. aureus crystal structure (4K3V)Active regionUsed to explore the potential antibacterial activity of bromhexine and its metal complexes. researchgate.net
SARS-CoV-2 Spike Protein/hACE-2RBD site of spike protein and exopeptidase site of hACE-2Examined as a potential blocker of the molecular interaction between the virus and human cells. nih.gov

Molecular Dynamics and Binding Pose Metadynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time.

MD simulations have been crucial in supporting docking results for bromhexine. For the TMPRSS2 enzyme, 250 ns long MD simulations were performed to assess the stability of the generated models and to create an ensemble of protein conformations for docking. frontiersin.org Similarly, MD simulations of bromhexine bound to Pseudomonas aeruginosa lipase indicated a stable protein-ligand complex, characterized by low root-mean-square deviation (RMSD) values. semanticscholar.org In studies of the SARS-CoV-2 spike protein, 100 ns MD simulations were used to analyze the stability and dynamics of bromhexine hydrochloride in the binding site. nih.gov

Binding Pose Metadynamics (BPMD) is an enhanced sampling technique that further assesses the stability of a ligand's binding pose. researchgate.netacs.org By applying a biasing force, BPMD simulations can determine how stable a ligand is within the binding pocket; weaker or unstable ligands tend to show larger RMSD fluctuations. semanticscholar.orgacs.org BPMD simulations have supported the stability of bromhexine's interaction with pancreatic lipase. nih.govresearchgate.net In a study on P. aeruginosa lipase, BPMD was used to compare the stability of new potential inhibitors against bromhexine, confirming that the newly identified compounds were more potent. semanticscholar.org

Simulation TechniqueTarget ProteinSimulation TimeKey Findings
Molecular Dynamics (MD)TMPRSS2250 nsConfirmed the overall stability of the protein model and generated conformations for docking studies. frontiersin.org
Molecular Dynamics (MD)Pseudomonas aeruginosa Lipase-Showed promising binding modes and low RMSD values, indicating a stable protein-ligand complex. semanticscholar.org
Molecular Dynamics (MD)SARS-CoV-2 Spike Protein/hACE-2100 nsAssessed the stability of the drug-protein complex under physiological conditions. nih.gov
Binding Pose Metadynamics (BPMD)Pancreatic Lipase-Supported the stability of bromhexine's interactions within the enzyme's active site. nih.govresearchgate.net
Binding Pose Metadynamics (BPMD)Pseudomonas aeruginosa Lipase-Used to compare the binding stability of bromhexine with other hit compounds, identifying more potent inhibitors. semanticscholar.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into a molecule's structure, stability, and chemical reactivity by calculating parameters such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netresearchgate.net

For the bromhexine ligand, DFT calculations have been reported to help interpret its structure and reactivity. researchgate.net Such calculations can compute quantum chemical parameters that validate proposed molecular structures and provide a basis for understanding biological findings. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. researchgate.net

The electronic structure of a molecule, as determined by quantum chemical methods, is fundamental to its ability to interact with biological targets. researchgate.net For example, the distribution of electrostatic potential on the molecular surface can indicate regions likely to engage in electrostatic or hydrogen-bonding interactions with a receptor. Although detailed quantum chemical studies specifically on the Bromhexine(1+) cation are not extensively published, the principles of these calculations are fundamental to modern drug design. rsc.orgnih.gov They allow for a rationalization of observed biological activity and the prediction of the properties of new derivatives.

Computational MethodProperty CalculatedSignificance
Density Functional Theory (DFT)Molecular GeometryProvides the optimized, lowest-energy three-dimensional structure of the molecule. researchgate.net
Density Functional Theory (DFT)HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. researchgate.net
Density Functional Theory (DFT)Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net
Quantum Chemistry MethodsCharge Distribution (e.g., Mulliken Population Analysis)Determines the partial atomic charges, offering insights into electrostatic interactions. researchgate.net

Emerging Research Frontiers in Bromhexine 1+ Chemical Sciences

Exploration of Novel Chemical Reactivity and Synthetic Transformations

The chemical reactivity of Bromhexine(1+) is a subject of growing interest, with researchers exploring its potential in novel synthetic transformations. The presence of the cationic ammonium (B1175870) group, alongside the substituted aniline (B41778) ring, provides multiple sites for chemical modification, leading to the synthesis of new derivatives with potentially unique properties.

Recent studies have demonstrated the transformation of bromhexine (B1221334) into various derivatives, a process in which the protonated amine of Bromhexine(1+) can be a key intermediate. For instance, a general synthesis for 1,3-diphenylurea (B7728601) and 1,3-diphenylthiourea derivatives of bromhexine has been described, involving reactions with different phenyl isocyanates and phenyl isothiocyanates. jcsp.org.pkjcsp.org.pk These reactions highlight the nucleophilic character of the secondary amine that can be formed from the deprotonation of the Bromhexine(1+) cation under specific conditions.

Furthermore, palladium-catalyzed carbonylative reactions have been utilized to synthesize dicarbonylated derivatives of bromhexine. researchgate.net Such transformations underscore the versatility of the bromhexine scaffold for creating complex molecules. The synthesis of bromhexine hydrochloride itself involves several steps, including the reaction of 2-amino-3,5-dibromobenzylalcohol with N-methylcyclohexylamine, followed by reaction with hydrogen chloride to form the salt, where the Bromhexine(1+) cation is the final product. google.com Other synthetic routes involve the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with N-methylcyclohexylamine. google.com

The degradation of bromhexine under aqueous chlorination conditions also reveals interesting reactivity pathways, including cyclization, hydroxylation, chlorination, electrophilic ipso-substitution of bromine atoms with chlorine, and oxidative N-dealkylation. mdpi.com These transformations can lead to a variety of disinfection by-products, including novel halogenated indazoles. mdpi.com

Table 1: Selected Synthetic Transformations Involving Bromhexine/Bromhexine(1+)

Starting MaterialReagentsProduct TypeReference
BromhexinePhenyl isocyanates/isothiocyanatesUrea/Thiourea (B124793) derivatives jcsp.org.pkjcsp.org.pk
BromhexinePalladium catalyst, CODicarbonylated derivatives researchgate.net
2-amino-3,5-dibromobenzylalcohol, N-methylcyclohexylamineHClBromhexine hydrochloride google.com
2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamineReductive amination reagentsBromhexine google.com

Advanced Material Science Applications Involving Bromhexine(1+) Interactions

The cationic nature of Bromhexine(1+) makes it an interesting candidate for applications in material science, particularly in the formation of novel materials through electrostatic interactions. Research in this area is beginning to explore how Bromhexine(1+), as a cation, can interact with anionic polymers and other molecules to create functional materials.

One notable application is in the development of mucoadhesive microspheres for drug delivery. Studies have investigated the use of anionic, cationic, and nonionic polymers to prepare these microspheres. banglajol.info The interaction between the cationic Bromhexine(1+) and anionic polymers is a key factor in the formation and properties of these materials. The mucoadhesive properties of these formulations are crucial for achieving gastric retention. banglajol.info

Furthermore, the formation of charge-transfer complexes between bromhexine (which can exist in equilibrium with Bromhexine(1+)) and various acceptor molecules has been studied. ijacskros.com These complexes, formed with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), chloranilic acid (CAA), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), exhibit distinct colors and spectral properties. ijacskros.com The ability of Bromhexine(1+) to act as an electron donor in such interactions opens up possibilities for the design of new sensor materials.

The complexation of Bromhexine(1+) with metal ions has also been explored. Ternary metal complexes of bromhexine with d-block metals like Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. researchgate.net These studies propose an octahedral structure for the complexes, where bromhexine acts as a neutral bidentate ligand. researchgate.net Such metal-organic frameworks could have applications in catalysis or as novel therapeutic agents.

Innovative Spectroscopic and Biophysical Characterization Techniques

A range of spectroscopic and biophysical techniques are being employed to characterize Bromhexine(1+) and its interactions. These methods are crucial for understanding the structure, stability, and behavior of the cation in different environments.

Spectrophotometry is a widely used technique for the determination of bromhexine, often through the formation of colored complexes. For instance, ion-pair reactions with dyes like alizarin (B75676) yellow have been used to create a yellow-colored ionic pair compound with the Bromhexine(1+) cation, which can be quantified spectrophotometrically at a maximum absorbance of 480 nm. ekb.eg Similarly, charge-transfer complexes with π-acceptors result in colored products with distinct absorption maxima. ijacskros.com The interaction of Bromhexine(1+) with triphenylmethane (B1682552) dyes such as Bromothymol blue (BTB), Bromophenol blue (BPB), and Bromocresol green (BCG) also forms colored complexes that can be extracted and measured. scispace.com

Fourier-transform infrared spectroscopy (FTIR) is another valuable tool for studying the interactions of Bromhexine(1+). In studies of inclusion complexes with methylated β-cyclodextrin, shifts and disappearances of absorption bands in the FTIR spectra indicated interactions between the drug and the cyclodextrin. tci-thaijo.org FTIR has also been used to confirm the absence of interactions between bromhexine hydrochloride and polymers in mucoadhesive microspheres. banglajol.info

Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS), are being developed for the sensitive and specific determination of bromhexine and its related substances. cuni.cz These methods offer significant improvements in analytical performance, reducing analysis time and solvent consumption compared to traditional HPLC. cuni.cz High-performance liquid and gas chromatography with high-resolution mass spectrometry have been instrumental in identifying the degradation products of bromhexine during aqueous chlorination. mdpi.com

Table 2: Spectroscopic Data for Bromhexine(1+) Complexes

Complexing AgentComplex Colorλmax (nm)TechniqueReference
Alizarin yellowYellow480Spectrophotometry ekb.eg
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)Wine red460Spectrophotometry ijacskros.com
Chloranilic acid (CAA)Pale yellow430Spectrophotometry ijacskros.com
1-chloro-2,4-dinitrobenzene (CDNB)Yellowish pink435Spectrophotometry ijacskros.com
Bromothymol blue (BTB)Not specified412Spectrophotometry scispace.com
Bromophenol blue (BPB)Not specified414Spectrophotometry scispace.com
Bromocresol green (BCG)Not specified415Spectrophotometry scispace.com
IodineNot specified366Spectrophotometry scispace.com
Alkaline KMnO4Green610Spectrophotometry scispace.com

Development of High-Throughput Computational Screening for Mechanistic Insights

Computational methods, particularly high-throughput screening and molecular docking, are becoming indispensable tools for gaining mechanistic insights into the interactions of Bromhexine(1+). These techniques allow for the prediction of binding affinities and interaction modes with various molecular targets, guiding further experimental research.

Molecular docking simulations have been employed to predict the molecular targets responsible for the observed in vivo activities of bromhexine. nih.govresearchgate.net These studies have investigated the interactions of bromhexine with neuronal sodium channels, suggesting that its blocking properties may underlie its therapeutic effects in certain conditions. researchgate.net The simulations can reveal key ligand-target interactions at the molecular level and help describe structure-activity relationships. nih.gov

In the context of recent viral research, molecular docking has been used to study the interaction of Bromhexine(1+) with viral proteins. For example, the binding of Bromhexine(1+) to the spike protein of viruses has been investigated, with simulations showing hydrogen bonding and hydrophobic interactions. mdpi.com The affinity values obtained from these simulations provide a measure of the binding strength and stability of the complex. mdpi.com Such computational screening can rapidly identify potential drug candidates and elucidate their mechanisms of action.

Computational biology now allows for the precise determination of the best-fit inhibitor molecules for pathologically important targets. researchgate.net The derivatization of naturally occurring molecules like vasicine (B45323) to produce bromhexine is a testament to the power of combining synthetic chemistry with computational design. researchgate.net High-throughput screening methods are also being applied in the early stages of drug discovery to assess properties like solubility for a large number of potential drug candidates. cuni.cz

Q & A

Q. What are the standard experimental models for assessing Bromhexine(1+)'s mucolytic activity, and how do researchers validate their findings?

  • Methodological Answer: In vitro models often measure sputum viscosity reduction using rheological assays or ciliary beat frequency in epithelial cell cultures . In vivo, rodent models of induced hypersecretion (e.g., sulfur dioxide exposure) are common, with outcomes quantified via bronchoalveolar lavage fluid analysis. Validation requires consistency across multiple replicates and comparison with positive controls (e.g., acetylcysteine). Detailed protocols for compound preparation and characterization, including purity verification via HPLC or NMR, are critical for reproducibility .

Q. What analytical techniques are recommended for quantifying Bromhexine(1+) in biological samples during pharmacokinetic studies?

  • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) is widely used. Method validation should include parameters like limit of detection (LOD: ~0.1 µg/mL), limit of quantification (LOQ: ~0.3 µg/mL), linearity (R² ≥ 0.99), and recovery rates (85–115%). Matrix effects in plasma or urine must be addressed using internal standards (e.g., deuterated bromhexine) .

Q. How should researchers design dose-ranging studies for Bromhexine(1+) to establish therapeutic windows?

  • Methodological Answer: Use a staggered dosing approach (e.g., 8–32 mg/kg in rodents) to assess efficacy-safety trade-offs. Monitor mucolytic efficacy via sputum weight reduction and safety via histopathological evaluation of gastric mucosa (due to ulceration risks). Statistical power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes. Cross-validate results with pharmacokinetic data (e.g., Cₘₐₓ, AUC) to correlate exposure with effect .

Advanced Research Questions

Q. How can conflicting clinical data on Bromhexine(1+)'s efficacy in pediatric vs. geriatric populations be systematically resolved?

  • Methodological Answer: Apply the PICO framework to refine the research question: Population (age-stratified cohorts), Intervention (fixed vs. weight-adjusted dosing), Comparison (placebo/active controls), Outcome (sputum clearance rate). Conduct meta-analyses of existing trials, adjusting for covariates like comorbidities or concomitant medications. Subgroup analyses with Bonferroni correction (p < 0.01) reduce false positives. Ethical approval is mandatory for pediatric studies .

Q. What experimental strategies elucidate Bromhexine(1+)'s metabolic pathways and active metabolite contributions?

  • Methodological Answer: Radiolabeled bromhexine (³H/¹⁴C) studies in hepatocyte cultures identify phase I/II metabolites via LC-MSⁿ. Human liver microsomes can isolate CYP450 isoforms involved (e.g., CYP3A4). In vivo, bile-duct cannulated rodents quantify biliary excretion. Pharmacodynamic comparisons between parent drug and metabolites (e.g., ambroxol) clarify contributions to mucolytic activity .

Q. How can in silico modeling optimize Bromhexine(1+) derivative development for enhanced pulmonary targeting?

  • Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinities to mucin 5AC targets. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with improved logP (1.5–3.0) and polar surface area (<140 Ų) for inhalational delivery. Validate top candidates in ex vivo tracheal models measuring mucociliary transport rates .

Q. What methodologies address the high inter-individual variability in Bromhexine(1+) bioavailability observed in pharmacokinetic studies?

  • Methodological Answer: Population pharmacokinetic modeling (NONMEM) identifies covariates (e.g., hepatic CYP2D6 status, BMI) affecting bioavailability. Bayesian adaptive dosing trials adjust regimens in real-time based on plasma concentrations. Gastrointestinal simulation models (GastroPlus) account for first-pass metabolism variability (75–80%) and guide formulation strategies like enteric coating .

Methodological Best Practices

  • Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, conflicting efficacy data may arise from unmeasured confounders (e.g., smoking status); sensitivity analyses with propensity scoring mitigate bias .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines: report synthesis protocols for Bromhexine(1+) derivatives, including solvent purity, reaction times, and spectral data (¹H NMR, HRMS). Provide raw datasets in supplementary materials .
  • Ethical Compliance : For human studies, obtain IRB approval and document participant selection criteria (e.g., spirometry-confirmed COPD). Avoid deceptive practices in informed consent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.